(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8OS/c1-10-4-6-24(16(25)21-15-22-20-9-26-15)7-12(10)23(2)14-11-3-5-17-13(11)18-8-19-14/h3,5,8-10,12H,4,6-7H2,1-2H3,(H,17,18,19)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTMZYPQOWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)NC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its potential biological activity could be explored for developing new pharmaceuticals or studying biological pathways.
Medicine: The compound may have therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry: It could be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The exact mechanism of action for (3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its unique functional groups. The pathways involved would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropionitrile (Citrate Salt)
- Key Differences: Replaces the thiadiazole-carboxamide with a cyanoethyl ketone group.
- Activity : Potent JAK3 inhibitor (IC₅₀ < 1 nM) with selectivity over JAK1/2 .
- Formulation : Citrate salt enhances crystallinity (XRD peaks at 5.7°, 16.1°, 20.2°), improving stability and bioavailability compared to free bases .
- Therapeutic Use : Rheumatoid arthritis and autoimmune disorders .
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine
- Key Differences : Substitutes thiadiazole with a chlorobenzyl-amine group.
- Activity : Dual inhibitor of ROCK2 (IC₅₀ = 12 nM) and AKT1 (IC₅₀ = 8 nM), indicating broader kinase targeting .
4-{(3R)-3-[(1,3-Thiazol-2-yl)methyl]pyrrolidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine
- Key Differences : Pyrrolidine instead of piperidine core; thiazole substituent replaces thiadiazole-carboxamide.
- Structural Impact : Reduced steric bulk (atom count = 35 vs. 62 in the target compound) may enhance membrane permeability .
(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
- Key Differences : Carboxamide linked to a hydroxypropyl-chlorophenyl group instead of thiadiazole.
- Formulation : Crystalline form (melting point >200°C) offers superior shelf-life but requires co-solvents for administration .
- Therapeutic Use : Oncology (targets PI3K/mTOR pathways) .
Key Findings
- Structural Flexibility : The piperidine/pyrrolidine core and pyrrolopyrimidine scaffold are conserved across analogs, but terminal substituents dictate kinase selectivity and pharmacokinetics.
- Thiadiazole Advantage: The target compound’s 1,3,4-thiadiazole group balances solubility (predicted LogP = 1.8) and binding affinity, outperforming chlorobenzyl (LogP = 3.2) and cyanoethyl derivatives .
- Clinical Relevance : Citrate salts (e.g., ) and crystalline forms () highlight formulation strategies to overcome solubility challenges in pyrrolopyrimidine-based drugs.
Biological Activity
The compound (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic molecule with potential therapeutic implications. This article reviews its biological activity, focusing on its pharmacological properties and potential applications in medical research.
- IUPAC Name : (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- Molecular Formula : C14H19N5O
- Molecular Weight : 273.34 g/mol
- CAS Number : 2227199-28-0
The compound has been identified as an inhibitor of Janus Kinase (JAK) enzymes. JAK inhibitors are known for their role in modulating immune responses and inflammatory processes. The inhibition of JAK can lead to decreased cytokine signaling, which is beneficial in conditions characterized by excessive inflammation and autoimmunity .
Inhibition of Protein Kinases
Research indicates that this compound exhibits significant inhibitory activity against various protein kinases, particularly JAK. This mechanism is crucial for its potential use in treating autoimmune diseases such as rheumatoid arthritis and lupus .
Immunosuppressive Properties
Due to its action on JAK pathways, the compound may serve as an immunosuppressive agent in organ transplantation and the treatment of autoimmune disorders. The ability to modulate immune function makes it a candidate for therapies aimed at preventing organ rejection and managing chronic inflammatory conditions .
Study 1: Efficacy in Autoimmune Disorders
A study investigated the effects of (3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide in animal models of lupus. The results showed a significant reduction in disease severity compared to control groups. The compound effectively lowered serum levels of autoantibodies and inflammatory cytokines, indicating its potential as a therapeutic agent in lupus management.
Study 2: Cancer Treatment Potential
Another study explored the compound's effects on cancer cell lines. It demonstrated cytotoxic activity against various cancer types by inducing apoptosis through JAK pathway modulation. The findings suggest that it could be developed as an adjunct therapy in oncology .
Data Table: Summary of Biological Activities
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